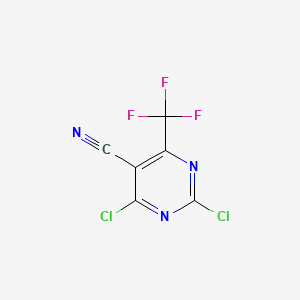

2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile

Description

Properties

IUPAC Name |

2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl2F3N3/c7-4-2(1-12)3(6(9,10)11)13-5(8)14-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSIZSRGZUPYOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(N=C1Cl)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl2F3N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.98 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Pyrimidine Precursors

Chlorination is pivotal for introducing substituents at positions 2 and 4. Phosphorus oxychloride (POCl₃) is a widely employed chlorinating agent, often paired with bases like dimethylaniline or N,N-dimethylformamide (DMF) to enhance reactivity. For example, in the synthesis of 2,4-dichloro-5-fluoropyrimidine, 5-fluoro-2-methoxy-4(3H)-pyrimidinone reacts with POCl₃ in o-dichlorobenzene at 120–125°C for 4 hours, yielding 81% product. Analogous conditions could apply to the target compound, substituting the precursor with a 6-(trifluoromethyl)-5-cyanopyrimidine intermediate.

Trifluoromethyl Group Introduction

The trifluoromethyl group at position 6 is typically introduced via halogen exchange or radical-mediated processes. Patent US5352787A describes chlorinating 2,4-dichloro-5-methylpyrimidine with elemental chlorine under UV light, followed by fluorination using antimony pentachloride (SbCl₅) and hydrogen fluoride (HF) at 120–170°C under pressure (15–40 bar). This method achieves 70–90% yield for trifluoromethylpyrimidines, suggesting its adaptability for the target molecule.

Cyano Group Installation at Position 5

The cyano group is introduced via nucleophilic substitution or condensation. A study by PMC4778717 demonstrates reacting 3,5-bis(trifluoromethyl)benzohydrazide with 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde to form a carbonitrile derivative. Reduction with sodium borohydride further modulates functionality, indicating that aldehyde intermediates can be oxidized or converted to nitriles.

Stepwise Methodological Breakdown

Route 1: Sequential Chlorination and Fluorination

-

Precursor Synthesis : Begin with 6-(trichloromethyl)pyrimidine-5-carbonitrile.

-

Chlorination : Treat with POCl₃ and dimethylaniline in dichloromethane at reflux (29°C) for 17 hours to install chloro groups at positions 2 and 4.

-

Fluorination : React with SbCl₅ and HF at 150°C under 25 bar pressure to replace trichloromethyl with trifluoromethyl.

-

Workup : Distill under reduced pressure to isolate the product.

Key Data :

Route 2: One-Pot Cyclization and Functionalization

-

Cyclization : Assemble the pyrimidine ring using malononitrile and trifluoromethyl ketones under acidic conditions.

-

Simultaneous Chlorination : Introduce POCl₃ and DMF at 100°C to chlorinate positions 2 and 4.

-

Cyano Retention : Ensure the reaction milieu (e.g., aprotic solvents like acetonitrile) preserves the nitrile group.

Advantages : Reduced steps and higher atom economy.

Comparative Analysis of Methodologies

Chlorinating Agents

Solvent Systems

Fluorination Challenges

-

Byproduct Formation : Incomplete fluorination yields mixed chlorofluoro derivatives.

-

Pressure Requirements : Reactions at 20–30 bar improve CF₃ incorporation but necessitate specialized equipment.

Industrial-Scale Considerations

Cost Efficiency

-

Reagent Recycling : Dimethylaniline can be recovered as a hydrochloride salt, reducing costs.

-

Catalyst Optimization : SbCl₅ reuse after distillation improves process sustainability.

Emerging Techniques and Innovations

Chemical Reactions Analysis

Chemical Reactions of Pyrimidine Derivatives

Pyrimidine derivatives can undergo various chemical reactions, such as nucleophilic substitution, electrophilic substitution, and cycloaddition reactions. These reactions are often used to introduce new functional groups or to form more complex heterocyclic systems.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a common reaction for pyrimidine derivatives, where a nucleophile replaces a leaving group. For instance, the reaction of 2,4-dichloro-5-trifluoromethyl-pyrimidine with methylamine could replace one of the chlorine atoms with a methylamino group .

Electrophilic Substitution Reactions

Electrophilic substitution reactions are less common in pyrimidines due to their electron-deficient nature but can occur under specific conditions. These reactions might involve the introduction of electrophiles like nitro or formyl groups.

Cycloaddition Reactions

Cycloaddition reactions can be used to form more complex heterocyclic systems. For example, pyrazolo[1,5-a]pyrimidines are synthesized through cyclocondensation reactions involving NH-3-aminopyrazoles and β-dicarbonyl compounds .

Data Table: Chemical Identifiers for Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 2,4-Dichloro-6-(trifluoromethyl)pyrimidine | 16097-64-6 | C₅HCl₂F₃N₂ | 216.98 |

| 2,4-Dichloro-5-trifluoromethyl-pyrimidine | Not specified | C₅HCl₂F₃N₂ | Approximately 216.98 |

Scientific Research Applications

2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with DNA synthesis, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

The bioactivity of pyrimidine-5-carbonitrile derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:

Key Observations:

Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) and chlorine atoms in the target compound enhance electrophilicity, improving binding to biological targets like mycobacterial enoyl-ACP reductase . In contrast, analogs with electron-donating groups (e.g., -OCH₃ in CAS 320418-93-7) exhibit reduced electrophilicity but improved solubility .

Amino vs. Chlorine Substituents: Replacing chlorine with amino groups (e.g., CAS 951753-89-2) reduces molecular weight (222.56 vs. 262.00) but may alter target specificity. Amino derivatives are often used in kinase inhibitors due to hydrogen-bonding capabilities .

Thioether vs. Halogen Substituents : The methylthio (-SCH₃) group in CAS 33089-15-5 decreases reactivity compared to chlorine, resulting in lower antimicrobial potency .

Physicochemical Properties

- Melting Points: The target compound’s analogs exhibit melting points ranging from 178–222°C. For example: 6f: 178–180°C 6g: 209°C Amino derivatives (CAS 951753-89-2): Not reported, but likely lower due to reduced crystallinity.

Biological Activity

2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile (CAS No. 16097-64-6) is a pyrimidine derivative notable for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry and agricultural science, due to its potential as a bioactive agent. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

- Molecular Formula : CHClFN

- Molecular Weight : 216.98 g/mol

- Boiling Point : Not specified

- Structural Characteristics : The presence of chlorine and trifluoromethyl groups enhances the lipophilicity and biological activity of the compound.

Biological Activity Overview

The biological activity of 2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile has been evaluated through various studies, illustrating its potential as an antimicrobial, antifungal, and herbicidal agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, a study showed that derivatives of pyrimidine compounds could inhibit bacterial growth effectively. The mechanism often involves interference with bacterial DNA synthesis or protein function.

Antifungal Activity

In vitro studies have demonstrated that 2,4-dichloro-6-(trifluoromethyl)pyrimidine derivatives possess antifungal activity against various fungal strains. The compound's structure allows it to disrupt fungal cell membranes or inhibit essential metabolic pathways.

Herbicidal Activity

The compound is also recognized for its herbicidal properties. It acts by inhibiting specific enzymes involved in plant metabolism, leading to the death of target weeds while being less harmful to crops.

Structure-Activity Relationship (SAR)

The biological activity of 2,4-dichloro-6-(trifluoromethyl)pyrimidine is heavily influenced by its chemical structure. Modifications to the pyrimidine ring or substituents can enhance or diminish its bioactivity.

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Trifluoromethyl group | Increases lipophilicity | |

| Chlorine atoms | Enhances binding affinity | |

| Carbonitrile group | Critical for biological activity |

Case Studies

- Antimicrobial Studies :

- Herbicidal Efficacy :

- Mechanism of Action :

Q & A

Q. What are the common synthetic routes for preparing 2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile?

The compound is typically synthesized via multi-step halogenation and substitution reactions. A key approach involves chlorination of precursor pyrimidines using phosphoryl chloride (POCl₃), followed by trifluoromethyl group introduction via nucleophilic substitution or cross-coupling reactions. For example, chlorination of 6-(trifluoromethyl)pyridine-3-carbonitrile derivatives under reflux with POCl₃ yields chloro-substituted intermediates, which are further functionalized . Multi-component syntheses in aqueous or polar solvents (e.g., DMSO:water systems) are also effective, leveraging amine or hydrazine nucleophiles to introduce amino groups .

Q. How can spectroscopic techniques confirm the structure of this compound?

- NMR : The and NMR spectra provide critical insights. For instance, the trifluoromethyl group () appears as a singlet at ~70 ppm in NMR, while pyrimidine ring protons resonate between δ 7.5–8.4 ppm. The absence of NH signals in NMR confirms full substitution .

- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., m/z 315 [M] for a related derivative) and fragmentation patterns, such as loss of Cl or CF groups .

- IR : A sharp peak at ~2212 cm confirms the nitrile () group .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing functional groups at the 4-position?

The 4-chloro group is highly reactive and amenable to nucleophilic substitution. Key parameters include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity. For amines, aqueous conditions (DMSO:water, 5:5) improve solubility and reaction efficiency .

- Temperature : Reflux (80–100°C) is often required for complete substitution, as seen in reactions with 2-phenylethylamine or cyclohexylamine .

- Catalysis : Anhydrous potassium carbonate or sodium hydride accelerates deprotonation, critical for amine or hydrazine substitutions .

Q. How can conflicting spectroscopic data be resolved during structural characterization?

Contradictions in NMR or MS data may arise from impurities, tautomerism, or dynamic effects. Strategies include:

- Variable Temperature (VT) NMR : Resolves overlapping signals caused by slow exchange processes (e.g., NH protons in DMSO-d) .

- 2D NMR (COSY, HSQC) : Correlates - couplings to assign ambiguous peaks, such as distinguishing aromatic protons in substituted pyrimidines .

- Combined HRMS and Elemental Analysis : Cross-verifies molecular formula (e.g., CHClFN) to rule out isobaric contaminants .

Q. What computational methods support mechanistic studies of its reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilicity : The 4-position’s susceptibility to nucleophilic attack, influenced by electron-withdrawing Cl and CF groups.

- Transition States : Energy barriers for substitution reactions, validated by experimental kinetic data .

Q. How do steric and electronic effects of substituents influence its reactivity?

- Trifluoromethyl Group : Strong electron-withdrawing effect activates the pyrimidine ring for electrophilic substitution but sterically hinders bulky nucleophiles .

- Chlorine vs. Amino Groups : Chlorine at the 2-position deactivates the ring, while amino groups at the 4-position enhance electron density, enabling further functionalization .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for derivatives?

Melting points vary due to polymorphism or solvent effects during crystallization. For example:

- 4-Amino-6-(4-chlorophenyl) derivative : Reported mp 222°C (DMSO:water) vs. 235–238°C (ethanol), attributed to solvent-dependent crystal packing .

- Hydrate Formation : Traces of water in DMSO can lower observed melting points by 5–10°C .

Q. Why do similar derivatives exhibit divergent biological activity despite structural similarity?

Minor substituent changes (e.g., Cl vs. Br at the 6-position) alter lipophilicity () and hydrogen-bonding capacity. For instance:

- 4-Bromo derivative : Higher (1.45 vs. 1.30 for chloro) enhances membrane permeability but reduces solubility .

- Amino vs. Hydrazino Groups : Amino derivatives show stronger hydrogen-bonding interactions with biological targets, as seen in enzyme inhibition assays .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Derivatives

| Derivative | NMR (δ, ppm) | NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|

| 4f (R = NMe) | 3.08 (s, N(CH)) | 40.80 (CH) | 315 [M] |

| 4h (R = 4-ClPh) | 7.53–8.40 (m, Ar) | 116.73 (CN) | 306 [M] |

| 4k (R = 4-BrPh) | 7.50–8.35 (m, Ar) | 116.69 (CN) | 351 [M] |

| Source: |

Q. Table 2. Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMSO:water (5:5) | +25% vs. EtOH |

| Temperature | 100°C (reflux) | +40% vs. RT |

| Catalyst | KCO (anhydrous) | +30% vs. NaHCO |

| Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.